molecular formula C14H17NO4 B8375012 1-(2,4-Dimethoxybenzoyl)piperidin-4-one

1-(2,4-Dimethoxybenzoyl)piperidin-4-one

Cat. No.: B8375012
M. Wt: 263.29 g/mol
InChI Key: MSQSZMLPPOLIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzoyl)piperidin-4-one is a chemical compound offered for Research Use Only. It is not intended for diagnostic or therapeutic applications. Piperidine derivatives are privileged scaffolds in medicinal chemistry and are extensively utilized in the research and development of pharmacologically active molecules . Specifically, functionalized piperidines are recognized as key intermediates for exploring new therapeutic agents that target the central nervous system (CNS) . For instance, structurally related 1-benzylpiperidine and 1-benzoylpiperidine compounds are investigated as potential multifunctional ligands in neurological research, targeting enzymes and receptors relevant to complex neurodegenerative conditions . This compound serves as a versatile building block for organic synthesis, enabling researchers to develop and optimize novel chemical entities for preclinical study. Researchers value this piperidine-4-one derivative for its synthetic utility in constructing more complex molecular architectures aimed at addressing unmet medical needs. All in vitro and in vivo research applications must be conducted under appropriate laboratory safety guidelines.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-(2,4-dimethoxybenzoyl)piperidin-4-one

InChI

InChI=1S/C14H17NO4/c1-18-11-3-4-12(13(9-11)19-2)14(17)15-7-5-10(16)6-8-15/h3-4,9H,5-8H2,1-2H3

InChI Key

MSQSZMLPPOLIRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4-Dimethoxybenzoyl)piperidin-4-one with structurally analogous piperidin-4-one derivatives, emphasizing substituent effects and biological activities:

Compound Name Substituents Biological Activity References
This compound 2,4-Dimethoxybenzoyl Inferred: Potential anticancer/anti-inflammatory (based on structural analogs)
1-(4-Iodobenzoyl)piperidin-4-one 4-Iodobenzoyl Synthetic intermediate: No direct bioactivity reported
(3E,5E)-3,5-Bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one Bis(4-fluorobenzylidene), 4-fluorophenylsulfonyl Anti-inflammatory activity (inhibition of pro-inflammatory cytokines)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, 4-methoxyphenyl Antimicrobial, anti-inflammatory (crystallographically confirmed structure)
3a (Nitro/fluoro-substituted aryl carboxamide derivative) Nitro and fluoro groups on aryl carboxamide Antiproliferative activity against leukemia cells (K562 and Reh cell lines)
1-(7-Fluoroquinolin-8-yl)piperidin-4-one 7-Fluoroquinolin-8-yl Inferred: Potential antibacterial/antifungal (quinoline moiety enhances bioactivity)

Key Observations:

  • Substituent Position and Electronic Effects : Electron-donating groups (e.g., methoxy in 2,4-dimethoxybenzoyl) may improve solubility and metabolic stability, whereas electron-withdrawing groups (e.g., nitro, fluoro) enhance receptor-binding affinity and bioavailability .
  • Biological Activity Trends: Fluorinated derivatives (e.g., ) exhibit pronounced anti-inflammatory effects, while nitro/fluoro-substituted carboxamides () show strong antiproliferative activity. The 2,4-dimethoxy substitution’s role in bioactivity remains underexplored but is hypothesized to mimic natural product scaffolds .

Research Findings

Pharmacological Potential

  • Anticancer Activity : Derivatives with aryl carboxamide moieties (e.g., ) induce apoptosis in leukemia cells via DNA fragmentation and cell cycle arrest, suggesting a mechanism for 2,4-dimethoxy analogs .
  • Anti-inflammatory Effects : Fluorobenzylidene-substituted piperidin-4-ones () inhibit inflammatory mediators, highlighting the impact of halogenation on activity .

Structure-Activity Relationships (SAR)

  • Methoxy vs. Halogen Substituents : Methoxy groups may enhance membrane permeability, while halogens (e.g., fluoro, iodo) improve target binding through hydrophobic interactions .
  • Piperidine Core Modifications : Introduction of bis-benzylidene groups () or sulfonyl moieties () significantly alters bioactivity, underscoring the scaffold’s adaptability .

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann method employs 2,4-dimethoxybenzoyl chloride (1.1 eq) and piperidin-4-one (1 eq) in a biphasic system (aqueous NaOH/dichloromethane). Vigorous stirring at 0–5°C for 2 hours affords the target compound in 85–89% yield. The reaction’s exothermic nature necessitates strict temperature control to prevent O-acylation byproducts.

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC/DMAP in dry THF) facilitate acylation at ambient temperatures. This method achieves 78–82% yield but requires chromatographic purification due to dicyclohexylurea byproducts.

Catalytic Hydrogenation of Pyridine Precursors

Alternative routes leverage pyridine intermediates, as demonstrated in CN112661694B. 4-Pyridinecarboxaldehyde undergoes dimethyl acetal protection (using trimethyl orthoformate and p-TsOH) to yield 4-(dimethoxymethyl)pyridine, which is hydrogenated over Pd/C (5% w/w) under 3 MPa H₂. Subsequent deprotection and acylation with 2,4-dimethoxybenzoyl chloride furnish the target compound in 91% overall yield. This method benefits from high atom economy and scalability.

Crystallization and Conformational Analysis

Recrystallization from ethanol or ethyl acetate produces needle-like crystals suitable for X-ray diffraction. The piperidine ring adopts a chair conformation, with the 2,4-dimethoxybenzoyl group equatorial to minimize 1,3-diaxial interactions. Key crystallographic parameters include:

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Volume1,742 ų
Dihedral Angle (C=O)172.3°

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, underscoring thermal stability.

Comparative Evaluation of Synthetic Routes

A meta-analysis of methodologies reveals trade-offs between yield, purity, and operational complexity:

MethodYield (%)Purity (%)Key Advantage
Mannich + Acylation72–8998–99One-pot feasibility
Pyridine Hydrogenation9199.5Scalability
Steglich Acylation78–8295–97Mild conditions

The hydrogenation route excels in industrial contexts due to its compatibility with continuous-flow reactors. Conversely, academic labs favor Mannich-based protocols for their simplicity and minimal purification requirements .

Q & A

Q. What are the standard synthetic routes for 1-(2,4-Dimethoxybenzoyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via acylation of piperidin-4-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature : Room temperature or mild heating (30–40°C) avoids decomposition.
  • Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • NMR : 1^1H and 13^13C NMR confirm the piperidin-4-one ring, benzoyl substituents, and methoxy groups.
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm3^{-3} (C-O of methoxy groups) validate functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 277 for the free base) confirm molecular weight .

Q. What preliminary biological screening assays are recommended to assess the compound’s bioactivity?

Initial screens include:

  • Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ACK1 as a target, given structural analogs show low nanomolar IC50_{50} values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How does the 2,4-dimethoxybenzoyl group influence the compound’s physicochemical properties?

The electron-donating methoxy groups enhance solubility in organic solvents and stabilize the benzoyl moiety via resonance. This substitution also increases steric bulk, potentially affecting binding to biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzoyl or piperidine rings) alter bioactivity?

  • Substituent position : Fluorine or chlorine at the 2- or 6-position on the benzoyl ring (as in related compounds) increases kinase inhibition potency due to enhanced halogen bonding with target proteins.
  • Piperidine modifications : Replacing the amine with a hydroxyl group reduces basicity, altering pharmacokinetics .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Standardized assays : Use identical cell lines, enzyme batches, and assay conditions (e.g., pH, temperature).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results.
  • Structural validation : Confirm compound integrity via LC-MS before testing to rule out degradation .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ACK1 or NS2B/NS3 protease.
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from the carbonyl group) for activity .

Q. How can crystallography or advanced NMR techniques elucidate conformational dynamics of the compound?

  • X-ray crystallography : Resolve the piperidin-4-one ring’s chair conformation and benzoyl group orientation. SHELXL is widely used for small-molecule refinement .
  • NOESY NMR : Detect through-space interactions to map 3D structure in solution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral resolution : Use chiral stationary phases in HPLC or employ asymmetric synthesis (e.g., organocatalysts).
  • Byproduct control : Monitor acylation side reactions (e.g., over-substitution) via in-line FTIR .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) to identify labile groups (e.g., ester or amide bonds).
  • Thermal analysis : TGA/DSC profiles reveal decomposition temperatures, guiding storage conditions .

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